1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide
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Overview
Description
1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable imidazole derivative.
Alkylation: Introduce the 1-carboxy-3-methylbutyl group through an alkylation reaction.
Oxidation: Oxidize the imidazole ring to introduce the 3-oxide functionality.
Purification: Purify the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be used.
Catalysts and Reagents: Use of specific catalysts and reagents to improve yield and selectivity.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to form different oxides or other functional groups.
Reduction: Reduction reactions to remove the oxide group.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring or the alkyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield higher oxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole: Lacks the 3-oxide functionality.
4,5-dimethyl-1H-imidazole 3-oxide: Lacks the 1-carboxy-3-methylbutyl group.
1-(1-carboxy-3-methylbutyl)-1H-imidazole 3-oxide: Lacks the 4,5-dimethyl groups.
Uniqueness
1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide is unique due to the presence of both the 1-carboxy-3-methylbutyl group and the 3-oxide functionality, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAGWYXCCVYCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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